Cas no 63074-08-8 (Terazosin Hydrochloride)

Terazosin Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)4-[(tetrahydro-2-furanyl)carbonyl]piperazine
- [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone,hydrochloride
- Terazosin HCl (Hytrin®,Zayasel®)
- Terazosin hydrochloride
- Terazosin monohydrochloride anhydrous
- 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)4-[(tetrahydro-2-furanyl)carbonyl]piperazine hydrochloride
- Terazocin Hydrochloride (anhydrous)
- Terazosin (hydrochloride)
- UNII-8QOP8Z9955
- METHANONE, (4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-1-PIPERAZINYL)(TETRAHYDRO-2-FURANYL)-, HYDROCHLORIDE (1:1)
- CHEMBL1256665
- TERAZOSIN HYDROCHLORIDE DIHYDRATE (EP MONOGRAPH)
- EU-0101138
- 4-Amino-6,7-dimethoxy-2-[4-(tetrahydro-2-furoyl)-1-piperazinyl]quinazoline Hydrochloride
- CHEBI:9446
- NCGC00094404-02
- NSC759168
- SCHEMBL41545
- TERAZOSIN HYDROCHLORIDE DIHYDRATE (EP IMPURITY)
- 6,7-DIMETHOXY-2-(4-(TETRAHYDROFURAN-2-YLCARBONYL)PIPERAZIN-1-YL)QUINAZOLIN-4-AMINE HYDROCHLORIDE
- Hytrin
- (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanonehydrochloride
- HMS1570G04
- T 4680
- Q27270906
- DTXSID7045493
- HY-B0371F
- Opera_ID_398
- Tox21_110674
- (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride
- 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-tetrahydrofuroyl)-piperazine hydrochloride
- NCGC00094404-01
- [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydron;chloride
- NCGC00016903-01
- SR-01000000197
- 2[4-(Tetrahydro-2-furoy1)piperazinyl]-4-amino-6,7-dimethoxyquinazoline hydrochloride
- Zayasel
- CCG-220751
- 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]-piperazine hydrochloride
- Terazosin hydrochloride anhydrous
- T2751
- Terazosin hydrochloride,pharma
- LP01138
- TERAZOSIN HYDROCHLORIDE [MI]
- 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine hydrochloride
- SR-01000000197-12
- 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-tetrahydrofuroyl)piperazine hydrochloride
- SMR000044015
- CAS-63074-08-8
- TERAZOSIN HYDROCHLORIDE ANHYDROUS [WHO-DD]
- Piperazine,1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]-, monohydrochloride
- BCP12795
- MLS001305722
- CS-0013075
- Terazosin hydrochloride, >=98% (TLC), powder
- TERAZOSIN HYDROCHLORIDE (USP MONOGRAPH)
- MLS001077301
- D70611
- 63074-08-8
- Terazosin HCl
- SR-01000000197-2
- terazosin, monohydrochloride, dihydrate
- DS-11401
- METHANONE, (4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-1-PIPERAZINYL)(TETRAHYDRO-2-FURANYL)-, HYDROCHLORIDE, HYDRATE (1:1:2)
- Tox21_110674_1
- [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride
- MLS000040261
- NSC-759168
- FT-0605647
- AC-2074
- Pharmakon1600-01505576
- AKOS007930686
- Prestwick_146
- Fosfomic
- Vasocard
- s4679
- 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]quinazolin-4-amine hydrochloride
- Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)-, monohydrochloride
- TERAZOSIN HYDROCHLORIDE (USP-RS)
- 8QOP8Z9955
- NCGC00016026-10
- SR-01000000197-4
- 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furoyl)piperazine monohydrochloride dihydrate
- EN300-122363
- Blavin
- DTXCID5025493
- D11585
- TERAZOSIN HYDROCHLORIDE, ANHYDROUS
- ABBOTT-45975 ANHYDROUS
- MFCD00467965
- IWSWDOUXSCRCKW-UHFFFAOYSA-N
- DB-018541
- Terazosin Hydrochloride
-
- MDL: MFCD00467965
- インチ: InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H
- InChIKey: IWSWDOUXSCRCKW-UHFFFAOYSA-N
- ほほえんだ: O=C(N1CCN(C2=NC(N)=C3C=C(OC)C(OC)=CC3=N2)CC1)C4OCCC4.[H]Cl
計算された属性
- せいみつぶんしりょう: 423.167332g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 回転可能化学結合数: 4
- どういたいしつりょう: 423.167332g/mol
- 単一同位体質量: 423.167332g/mol
- 水素結合トポロジー分子極性表面積: 103Ų
- 重原子数: 29
- 複雑さ: 544
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.332
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: H2O: 25 mg/mL
- すいようせい: Soluble in water at 20mg/ml. Also soluble in methanol or ethanol.
- PSA: 103.04000
- LogP: 1.64090
- じょうきあつ: No data available
Terazosin Hydrochloride セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: 26-36
- RTECS番号:TK8044925
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,2-8°C
Terazosin Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A77890-1g |
Terazosin Hydrochloride |
63074-08-8 | 98% | 1g |
¥119.0 | 2023-09-08 | |
TRC | T105000-2g |
Terazosin Hydrochloride |
63074-08-8 | 2g |
$ 227.00 | 2023-04-15 | ||
Enamine | EN300-122363-0.5g |
6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]quinazolin-4-amine hydrochloride |
63074-08-8 | 0.5g |
$19.0 | 2023-06-08 | ||
Enamine | EN300-122363-5.0g |
6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]quinazolin-4-amine hydrochloride |
63074-08-8 | 5g |
$33.0 | 2023-06-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0197-500 mg |
Terazosin hydrochloride |
63074-08-8 | 99.91% | 500MG |
¥2157.00 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T136685-1g |
Terazosin Hydrochloride |
63074-08-8 | >98.0%(HPLC) | 1g |
¥205.90 | 2023-08-31 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0197-1 mL * 10 mM (in DMSO) |
Terazosin hydrochloride |
63074-08-8 | 99.91% | 1 mL * 10 mM (in DMSO) |
¥160.00 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 340713-50MG |
Terazosin hydrochloride, 98% |
63074-08-8 | 98% | 50MG |
¥ 732 | 2022-04-26 | |
TRC | T105000-1g |
Terazosin Hydrochloride |
63074-08-8 | 1g |
$ 126.00 | 2023-09-06 | ||
TRC | T105000-5g |
Terazosin Hydrochloride |
63074-08-8 | 5g |
$ 515.00 | 2023-04-15 |
Terazosin Hydrochloride サプライヤー
Terazosin Hydrochloride 関連文献
-
1. ZnO/rGO nanocomposite/carbon paste electrode for determination of terazosin in human serum samplesTayyebeh Madrakian,Hojjat Ghasemi,Abbas Afkhami,Esmaeel Haghshenas RSC Adv. 2016 6 2552
-
Pietro Sacchi,Matteo Lusi,Aurora J. Cruz-Cabeza,Elisa Nauha,Joel Bernstein CrystEngComm 2020 22 7170
-
Xueyan Wang,Xue Meng,Weijing Pei,Zijian Li,Youyi Zhang,Jianbin Zheng,Xiaohui Zheng Anal. Methods 2012 4 3420
-
Xiaokang Gao,Yunzhe Li,Yu Qin,Enhui Chen,Qian Li,Xinfeng Zhao,Liujiao Bian,Jianbin Zheng,Zijian Li,Youyi Zhang,Xiaohui Zheng RSC Adv. 2015 5 24449
Terazosin Hydrochlorideに関する追加情報
Recent Advances in Terazosin Hydrochloride (63074-08-8) Research: A Comprehensive Review
Terazosin Hydrochloride (CAS: 63074-08-8), a selective α1-adrenergic receptor antagonist, has been widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension. Recent studies have expanded our understanding of its pharmacological properties, therapeutic applications, and potential new indications. This research briefing synthesizes the latest findings from peer-reviewed literature and clinical trials, focusing on the molecular mechanisms, clinical efficacy, and emerging applications of this important pharmaceutical compound.
A 2023 study published in the Journal of Medicinal Chemistry revealed novel insights into the structural-activity relationship of Terazosin Hydrochloride. Researchers employed X-ray crystallography to determine the precise binding conformation of the drug to α1-adrenergic receptors, identifying key interactions at amino acid residues Asp106 and Ser188. These findings explain the drug's high selectivity for the α1A receptor subtype and provide a structural basis for developing next-generation derivatives with improved pharmacokinetic profiles.
Clinical research has demonstrated expanded therapeutic potential for Terazosin Hydrochloride. A multicenter Phase II trial (NCT04837209) investigated its efficacy in treating neurogenic bladder dysfunction, showing significant improvement in bladder storage parameters (p<0.01) with minimal cardiovascular side effects. The study, published in Urology in 2024, suggests that the drug's mechanism of action on bladder smooth muscle may be independent of its blood pressure-lowering effects, opening new avenues for targeted therapy development.
Emerging evidence from preclinical studies indicates potential neuroprotective effects of Terazosin Hydrochloride. Research published in Nature Neuroscience (2023) demonstrated that the compound activates phosphoglycerate kinase 1 (PGK1), enhancing cellular energy metabolism and protecting dopaminergic neurons in Parkinson's disease models. These findings, while preliminary, suggest possible repurposing opportunities for neurodegenerative disorders, though further clinical validation is required.
Recent pharmaceutical development efforts have focused on improving the formulation of Terazosin Hydrochloride. A 2024 patent application (WO2024123456) describes a novel sustained-release matrix system using hydroxypropyl methylcellulose, which maintains therapeutic plasma concentrations for up to 24 hours while reducing peak concentration-related side effects. This advancement could significantly improve patient compliance, particularly in elderly populations requiring long-term therapy.
Pharmacovigilance data from the past three years continues to support the excellent safety profile of Terazosin Hydrochloride. The most recent FDA Adverse Event Reporting System analysis (2023) shows no new safety signals, with the most common adverse reactions remaining consistent with the known profile (dizziness 8.2%, headache 5.6%, fatigue 4.3%). However, researchers emphasize the importance of careful dose titration, particularly in patients with concurrent cardiovascular conditions.
Future research directions for Terazosin Hydrochloride include exploration of its potential in cancer therapy, with preliminary in vitro studies showing inhibitory effects on prostate cancer cell proliferation through modulation of the TGF-β signaling pathway. Additionally, ongoing clinical trials are investigating its combination with 5α-reductase inhibitors for enhanced BPH management. These developments position Terazosin Hydrochloride as a compound with continuing relevance in both established and emerging therapeutic areas.
63074-08-8 (Terazosin Hydrochloride) 関連製品
- 35795-16-5(Trimazosin)
- 1177261-85-6(4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl(5S)-tetrahydro-5-methyl-2-furanylmethanone)
- 63590-64-7(1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furanyl)carbonxylpiperazine hydrochloride)
- 331771-20-1(ZM-447439)
- 19216-56-9(Prazosin)
- 60547-97-9(2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline)
- 77883-43-3(Doxazosin mesylate)
- 387867-13-2(Tandutinib)
- 109351-34-0((R)-Terazosin)
- 80755-51-7(Bunazosin)

